

Application Notes and Protocols: SPC-180002 in Mouse Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SPC-180002 is a novel dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3), two critical enzymes in cellular metabolism and stress response.[1][2][3] By targeting both SIRT1 and SIRT3, **SPC-180002** disrupts redox homeostasis, leading to an increase in reactive oxygen species (ROS), enhanced p21 protein stability, and mitochondrial dysfunction.[1][2][3] This cascade of events ultimately interferes with cell cycle progression and inhibits the proliferation of cancer cells.[1][2] Preclinical studies have demonstrated the anti-tumor efficacy of **SPC-180002** in vivo, making it a promising candidate for cancer therapy.[1][3]

These application notes provide detailed protocols for the dosage and administration of **SPC-180002** in mouse xenograft models, based on currently available data. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the anticancer effects of this compound.

Quantitative Data Summary

The following table summarizes the reported dosage and administration of **SPC-180002** in a mouse xenograft model.

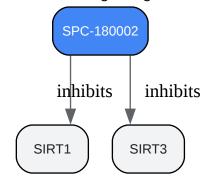


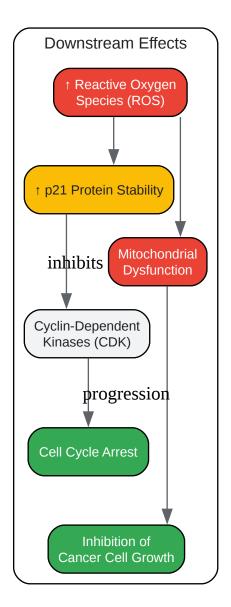
Parameter	Details	Reference
Compound	SPC-180002	[1]
Animal Model	MCF7 tumor xenograft in mice	[1]
Dosage	1-5 mg/kg	[1]
Administration Route	Intraperitoneal (i.p.)	[1]
Frequency	Twice a week	[1]

Signaling Pathway of SPC-180002



SPC-180002 Signaling Pathway





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Caption: Mechanism of action of SPC-180002.



Experimental Protocols In Vivo Antitumor Efficacy Study in a Mouse Xenograft Model

This protocol outlines a typical experiment to assess the antitumor activity of **SPC-180002** in a subcutaneous xenograft model using a human cancer cell line.

- 1. Cell Culture and Animal Model
- Cell Line: MCF7 (or other appropriate human cancer cell line).
- Animal Strain: Female athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.
- Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
- 2. Tumor Cell Implantation
- Culture MCF7 cells in appropriate media until they reach 70-80% confluency.
- Harvest the cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^{^7} cells/mL.
- Subcutaneously inject 100 μ L of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
- 3. Tumor Growth Monitoring and Grouping
- Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).



4. Preparation and Administration of SPC-180002

- Vehicle Preparation: Prepare a sterile vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). The exact vehicle composition may need to be optimized for solubility and stability of SPC-180002.
- SPC-180002 Formulation: Dissolve SPC-180002 powder in the vehicle to achieve the
 desired final concentrations for injection (e.g., for doses of 1 mg/kg and 5 mg/kg). Prepare
 fresh on each day of dosing.

Administration:

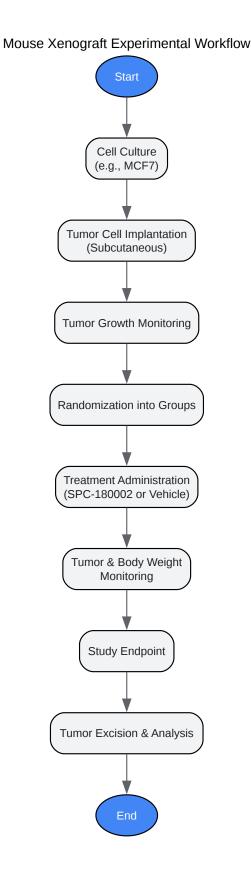
- o Control Group: Administer the vehicle solution intraperitoneally (i.p.) twice a week.
- Treatment Groups: Administer SPC-180002 at 1 mg/kg and 5 mg/kg (or other desired doses) via i.p. injection twice a week. The injection volume should be consistent across all groups (e.g., 100 μL).

5. Monitoring and Endpoints

- Continue to monitor tumor volume and body weight of the mice twice a week throughout the study.
- Observe the mice for any signs of toxicity or adverse effects.
- The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration of treatment.
- At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, western blotting, or immunohistochemistry).

Experimental Workflow Diagram





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Caption: Workflow for a typical mouse xenograft study.



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